3-(S)-LY 338979 is a chemical compound that has garnered interest in the field of medicinal chemistry and pharmacology. It is recognized for its potential therapeutic applications, particularly in the modulation of biological pathways relevant to various diseases. The compound is classified under the category of small molecules, which are often used in drug discovery and development.
3-(S)-LY 338979 is classified as a chiral compound due to its stereocenter, which plays a crucial role in its biological activity. This classification is essential for understanding its interactions with biological targets, as chirality can significantly influence pharmacodynamics and pharmacokinetics.
The synthesis of 3-(S)-LY 338979 typically involves several key steps that focus on achieving high stereoselectivity. A common approach may include:
While specific synthetic pathways for 3-(S)-LY 338979 are not detailed in the search results, related literature suggests that methods such as stereoselective synthesis and conformationally constrained intermediates might be relevant. For instance, techniques that involve protecting group strategies and selective deprotection can be critical in achieving the desired stereochemistry without compromising yield or purity .
The molecular structure of 3-(S)-LY 338979 is characterized by its specific stereochemistry, which can be represented in a two-dimensional structural formula. The presence of functional groups and stereocenters is crucial for its biological activity.
3-(S)-LY 338979 may undergo various chemical reactions typical of small organic molecules. These could include:
The mechanism of action for 3-(S)-LY 338979 involves its interaction with biological targets, likely through binding to specific receptors or enzymes. This interaction can modulate signaling pathways that are pertinent to disease mechanisms.
Quantitative data regarding binding affinities, efficacy, and selectivity towards targets would provide insight into the pharmacological profile of 3-(S)-LY 338979. Such data are typically obtained through biochemical assays and molecular docking studies.
Key physical properties such as:
Chemical properties include:
Relevant data on these properties would need to be sourced from experimental studies or databases focusing on chemical compounds.
3-(S)-LY 338979 (C₂₀H₂₁N₅O₇; molecular weight 443.41 g/mol) is a stereospecific diacid metabolite of the antifolate drug pemetrexed (LY231514). Its IUPAC name is (2R)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid, reflecting its glutamic acid backbone and pyrrolopyrimidine scaffold [5] [7]. The "3-(S)" designation confirms the S-configuration at the C3 position, critical for its biological activity. Key structural features include:
Table 1: Structural Identifiers of 3-(S)-LY 338979
Property | Value |
---|---|
CAS Registry Number | 193281-00-4 |
Molecular Formula | C₂₀H₂₁N₅O₇ |
Exact Mass | 443.144 Da |
Synonyms | Pemetrexed 6-oxo diacid impurity; Pemetrexed Impurity 18; LY-338979 |
Canonical SMILES | O=C(CCC@HC(O)=O)O |
As a primary oxidative metabolite, 3-(S)-LY 338979 forms via hepatic modification of pemetrexed’s glutamic acid residue, converting the terminal carboxylate to a 6-oxo group [5] [7]. This transformation alters pharmacological behavior:
Table 2: Metabolic Pathway and Pharmacokinetic Properties
Parameter | Pemetrexed | 3-(S)-LY 338979 | Functional Implication |
---|---|---|---|
Formation Pathway | Parent drug | Hepatic oxidation | Alters distribution kinetics |
FPGS Conversion Rate | 100% (Ref) | ~60% | Reduced cellular retention |
RFC Affinity (Kd, nM) | 220 | 950 | Lower cellular accumulation |
3-(S)-LY 338979 contributes to pemetrexed’s overall antineoplastic effects through TS inhibition, albeit with nuanced mechanisms:
Table 3: TS Inhibition Parameters of 3-(S)-LY 338979 vs. Pemetrexed
Parameter | Pemetrexed | 3-(S)-LY 338979 | Method |
---|---|---|---|
TS IC₅₀ (nM) | 56 | 280 | Enzyme kinetics [8] |
TS Complex Half-life (min) | 120 | 45 | Radioligand binding [8] |
¹⁸F-FLT Uptake Increase | 1.8–2.1-fold | 1.3–1.5-fold | PET imaging (4h post-dose) [4] [6] |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7